Methyl 2,6-bis(methoxymethyl)benzoate
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Overview
Description
Methyl 2,6-bis(methoxymethyl)benzoate: is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a benzoate ester group and two methoxymethyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-bis(methoxymethyl)benzoate typically involves the esterification of 2,6-bis(methoxymethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-bis(methoxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehyde or carboxylic acid groups.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,6-bis(formyl)benzoate or 2,6-bis(carboxy)benzoate.
Reduction: Formation of 2,6-bis(methoxymethyl)benzyl alcohol.
Substitution: Formation of 2,6-bis(substituted)benzoate derivatives.
Scientific Research Applications
Methyl 2,6-bis(methoxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-bis(methoxymethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxymethyl groups can also be metabolized to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
- Methyl 2-methoxybenzoate
- Methyl 2,6-dimethoxybenzoate
- Methyl 2,6-dimethylbenzoate
Comparison: Methyl 2,6-bis(methoxymethyl)benzoate is unique due to the presence of two methoxymethyl groups, which provide additional sites for chemical modification and increase its reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
153035-75-7 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2,6-bis(methoxymethyl)benzoate |
InChI |
InChI=1S/C12H16O4/c1-14-7-9-5-4-6-10(8-15-2)11(9)12(13)16-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
PUWYTIMLUHUJMM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)COC)C(=O)OC |
Origin of Product |
United States |
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